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molecular formula C10H11FN2O4 B7858764 5-Fluoro-2-nitroanilinoacetic acid ethyl ester CAS No. 55687-24-6

5-Fluoro-2-nitroanilinoacetic acid ethyl ester

Cat. No. B7858764
M. Wt: 242.20 g/mol
InChI Key: RFRSVYCGLNMJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05668282

Procedure details

A mixture of N-(5-fluoro-2-nitrophenyl)glycine ethyl ester (XI, EXAMPLE 5, 28.60 g), palladium on carbon (10%, 1.01 g) and methanol (500 ml) is shaken under 45 psi of hydrogen on a Parr shaker. After 2 hr an additional 0.54 g of 10% palladium on carbon catalyst is added. The mixture is shaken for an hour at 42 psi and then the catalyst is removed by filtration. p-Toluenesulfonic acid (0.314 g) is added to the filtrate. The solution is concentrated under reduced pressure to a volume of about 250 ml and then stirred at 20°-25°. The reaction is then further concentrated and dichloromethane is added. The solid that formed is collected and chromatographed on 800 ml of silica gel (column) eluting with dichloromethane/methanol (98/2). The appropriate fractions are pooled and concentrated and triturated with a small amount of dichloromethane. The solid is collected, dried, and triturated a second time with dichloromethane and redried to give the title compound, mp 176.0°-177.5°; NMR (CDCl3) 3.95, 3.99, 6.42, 6.63 and 8.33 δ.
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.54 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][NH:6][C:7]1[CH:12]=[C:11]([F:13])[CH:10]=[CH:9][C:8]=1[N+:14]([O-])=O)C.[H][H]>[Pd].CO>[F:13][C:11]1[CH:12]=[C:7]2[C:8](=[CH:9][CH:10]=1)[NH:14][C:4](=[O:3])[CH2:5][NH:6]2

Inputs

Step One
Name
Quantity
28.6 g
Type
reactant
Smiles
C(C)OC(CNC1=C(C=CC(=C1)F)[N+](=O)[O-])=O
Name
Quantity
1.01 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.54 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is shaken for an hour at 42 psi
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst is removed by filtration
ADDITION
Type
ADDITION
Details
p-Toluenesulfonic acid (0.314 g) is added to the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated under reduced pressure to a volume of about 250 ml
STIRRING
Type
STIRRING
Details
stirred at 20°-25°
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is then further concentrated
ADDITION
Type
ADDITION
Details
dichloromethane is added
CUSTOM
Type
CUSTOM
Details
The solid that formed
CUSTOM
Type
CUSTOM
Details
is collected
CUSTOM
Type
CUSTOM
Details
chromatographed on 800 ml of silica gel (column)
WASH
Type
WASH
Details
eluting with dichloromethane/methanol (98/2)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
triturated with a small amount of dichloromethane
CUSTOM
Type
CUSTOM
Details
The solid is collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
triturated a second time with dichloromethane
CUSTOM
Type
CUSTOM
Details
redried

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2NCC(NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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